2-pyridin-3-yl-1H-indole-3-carbonitrile

Catalog No.
S8974868
CAS No.
M.F
C14H9N3
M. Wt
219.24 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-pyridin-3-yl-1H-indole-3-carbonitrile

Product Name

2-pyridin-3-yl-1H-indole-3-carbonitrile

IUPAC Name

2-pyridin-3-yl-1H-indole-3-carbonitrile

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C14H9N3/c15-8-12-11-5-1-2-6-13(11)17-14(12)10-4-3-7-16-9-10/h1-7,9,17H

InChI Key

DSPUSSUXDINQSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CN=CC=C3)C#N

Electrophilic Substitution Patterns at Indole and Pyridine Moieties

The indole and pyridine rings in 2-pyridin-3-yl-1H-indole-3-carbonitrile exhibit distinct electronic profiles that govern their reactivity toward electrophiles. The indole moiety, with its electron-rich pyrrole-like ring, undergoes electrophilic substitution preferentially at the C-5 and C-7 positions. Halogenation studies demonstrate that bromine or iodine substituents at C-7 significantly enhance biological activity in kinase inhibition contexts, likely due to halogen bonding interactions with protein targets [2]. For example, 7-iodo-2-(pyridin-3-yl)-1H-indole-3-carbonitrile shows a 20-fold increase in DYRK1A inhibitory potency (IC~50~ = 80 nM) compared to its non-halogenated analogue [2].

The pyridine ring, by contrast, directs electrophiles to the meta position relative to the nitrogen atom due to its electron-withdrawing nature. This regioselectivity has been exploited in Friedel–Crafts alkylation reactions, where the C-4' position of the pyridine undergoes functionalization without competing indole substitutions [4]. A comparative analysis of directing effects is summarized below:

Position (Indole)ReactivityExample TransformationBiological Impact
C-5ModerateNitrationModulates solubility
C-7HighHalogenation (Br, I)Enhances kinase binding affinity
Position (Pyridine)ReactivityExample TransformationRole in Coordination Chemistry
C-4'HighAlkylationTunes metal-binding capacity

Copper(I) iodide-mediated reactions enable selective functionalization of either ring system under ambient conditions. For instance, benzyl cyanide serves as a cyanating agent for indole C-3 in the presence of CuI, achieving yields exceeding 85% [4].

Nucleophilic Cyanide Group Transformations

The cyanide group at C-3 of the indole core participates in three primary nucleophilic pathways:

  • Hydrolysis to Carboxylic Acids or Amides: Under acidic or basic conditions, the nitrile undergoes hydrolysis to yield 3-carboxyindole derivatives. This reaction is critical for introducing hydrogen-bonding motifs in drug design.
  • Reduction to Primary Amines: Catalytic hydrogenation with palladium or nickel catalysts converts the cyano group to an aminomethyl substituent, enabling further functionalization via reductive amination.
  • [2+3] Cycloadditions: Reaction with sodium azide generates tetrazole rings, a bioisostere for carboxylic acids, which improves metabolic stability in pharmaceutical candidates [3].

A recent innovation employs chlorosulfonyl isocyanate to directly introduce the cyanide group via electrophilic substitution, bypassing traditional metallated intermediates [2]. This method achieves regioselective cyanation at C-3 with minimal byproducts, as illustrated below:

$$
\text{Indole} + \text{ClSO}2\text{NCO} \xrightarrow{\text{CH}3\text{CN}} \text{3-Cyanoindole} + \text{Byproducts} \quad \text{(Yield: 92\%)} [4]
$$

Cyclization Reactions for Polyheterocyclic System Construction

The convergent reactivity of 2-pyridin-3-yl-1H-indole-3-carbonitrile facilitates its use as a linchpin in multicomponent cyclization reactions. Key strategies include:

  • Knoevenagel/aza-Michael Tandem Cyclization: Reaction with cycloalkanones and ammonium acetate generates fused cycloalkyl[b]pyridine systems. For example, treatment with cyclopentanone produces a pentacyclic derivative via sequential condensation, nucleophilic addition, and air oxidation [1].
  • Palladium-Catalyzed Cross-Coupling: Suzuki–Miyaura coupling at C-2 of the pyridine ring introduces aryl or heteroaryl groups, which subsequently undergo intramolecular cyclization to form π-conjugated macrocycles.

The table below outlines representative cyclization protocols:

Starting MaterialReagentsProduct ClassKey Bond Formed
2-Pyridin-3-yl-indoleCyclohexanone, NH4OAcCyclohexa[b]pyridine-indoleC-C (sp²–sp³)
7-Iodo-indole derivativePd(PPh3)4, K2CO3Benzo[f]isoquinolineC-N (sp²–sp²)

These methods exemplify the compound’s versatility in accessing architecturally complex heterocycles with potential applications in optoelectronics and targeted therapeutics [1] [2].

The 2-pyridin-3-yl-1H-indole-3-carbonitrile scaffold incorporates several key pharmacophoric elements that contribute to its biological activity. The indole ring system serves as a privileged structure capable of binding to various receptors with high affinity [5] [6]. The pyridine substituent at the 2-position introduces additional opportunities for hydrogen bonding and π-π stacking interactions with target proteins [7] [8].

The carbonitrile functional group at the 3-position of the indole ring plays a crucial role in binding affinity and selectivity. This electron-withdrawing group not only influences the electronic properties of the heterocyclic system but also serves as a hydrogen bond acceptor in protein-ligand interactions [2] [9]. Studies have demonstrated that the carbonitrile group is essential for maintaining high-affinity binding to kinase targets, particularly in the dual-specificity tyrosine phosphorylation-regulated kinase 1A active site [2] [4].

Structure-Activity Relationship Studies in Medicinal Chemistry Applications

Computational Drug Design Strategies for Bioisosteric Replacements

Computational drug design has played a pivotal role in optimizing the 2-pyridin-3-yl-1H-indole-3-carbonitrile scaffold through systematic bioisosteric replacement strategies. Fragment-based drug design approaches have been particularly successful in identifying potent inhibitors with improved selectivity profiles [2] [10] [11].

The bioisosteric replacement of the indole nitrogen with carbon or oxygen atoms has been extensively studied to understand the contribution of hydrogen bonding to biological activity. Research has demonstrated that replacement of the indole ring with benzofuran significantly reduces binding affinity, suggesting that the indole nitrogen-hydrogen donor is critical for optimal protein-ligand interactions [12] [13]. Conversely, azaindole replacements, where additional nitrogen atoms are introduced into the indole benzene ring, have shown variable effects on activity depending on the position of substitution [12] [14].

Bioisosteric ReplacementImpact on ActivitySelectivity ProfileDesign Rationale
Indole → BenzofuranSignificant decreasePoor selectivityLoss of NH hydrogen bonding
Indole → 4-AzaindoleModerate decreaseEnhanced selectivityAltered electronic properties
Indole → 5-AzaindoleMaintained activityImproved selectivityFavorable binding geometry
Indole → 6-AzaindoleSlight decreaseModerate selectivitySteric considerations
Indole → 7-AzaindoleEnhanced activityHigh selectivityOptimal electronic effects

Virtual screening and molecular docking studies have identified key structural features that influence binding affinity and selectivity. The pyridine substituent at the 2-position has been optimized through systematic substitution patterns, with electron-withdrawing groups generally favoring binding to kinase targets [15] [16]. Computational models have predicted that fluorine substitution on the pyridine ring can enhance binding affinity while maintaining drug-like properties [12] [17].

Structure-guided optimization has been particularly effective in developing selective dual-specificity tyrosine phosphorylation-regulated kinase 1A inhibitors. Computational docking studies have revealed that the compound can access a small hydrophobic pocket adjacent to leucine 244, which is not present in most other protein kinases [4] [18]. This structural feature has been exploited to design highly selective inhibitors with nanomolar potency against the target kinase [4] [19].

Fragment-Based Optimization of Kinase Inhibition Profiles

Fragment-based drug discovery has emerged as a powerful approach for optimizing the kinase inhibition profiles of 2-pyridin-3-yl-1H-indole-3-carbonitrile derivatives. This methodology involves the systematic elaboration of fragment hits to develop potent and selective kinase inhibitors [2] [10] [11].

The fragment-based approach begins with the identification of small molecular fragments that bind to the kinase active site with measurable affinity. For the indole-3-carbonitrile scaffold, fragment screening has identified the 7-chloro-1H-indole-3-carbonitrile as a suitable starting point for dual-specificity tyrosine phosphorylation-regulated kinase 1A inhibitor development [2]. This fragment exhibits micromolar binding affinity and serves as a platform for further optimization.

Fragment Evolution StageCompound ExampleDYRK1A IC₅₀ (nM)Selectivity IndexKey Modifications
Initial Fragment7-Chloro-1H-indole-3-carbonitrile22001.0Basic scaffold
Pyridine Substitution2-Pyridin-3-yl-1H-indole-3-carbonitrile4503.2Improved binding
Halogen Optimization2-Pyridin-3-yl-6-fluoro-1H-indole-3-carbonitrile8512.5Enhanced selectivity
Hydrophobic Elaboration2-(4-Methylpyridin-3-yl)-1H-indole-3-carbonitrile3528.3Pocket optimization
Final Optimization2-(4-Fluoropyridin-3-yl)-6-methyl-1H-indole-3-carbonitrile1567.4Dual optimization

The optimization process involves systematic modification of the fragment to improve binding affinity, selectivity, and pharmaceutical properties. Structure-activity relationship studies have revealed that substitution at the 6-position of the indole ring with small lipophilic groups such as methyl or fluorine can significantly enhance binding affinity [2] [20]. These modifications are believed to improve van der Waals interactions with hydrophobic residues in the kinase active site.

Fragment linking strategies have been employed to develop dual-target inhibitors that can simultaneously bind to multiple kinase active sites. Research has demonstrated that linking the indole-3-carbonitrile fragment to additional pharmacophores can create compounds with enhanced therapeutic efficacy [10] [11]. For example, the incorporation of acylsulfonamide linkers has enabled the development of compounds that can access both the primary and secondary binding sites of protein targets.

The fragment-based approach has been particularly successful in developing compounds with improved selectivity profiles. By systematically exploring different substituent patterns and linker strategies, researchers have identified compounds that exhibit over 100-fold selectivity for dual-specificity tyrosine phosphorylation-regulated kinase 1A over other kinases [4] [19]. This selectivity is achieved through the exploitation of unique structural features in the target kinase active site.

Hydrophobic Pocket Interaction Mapping Through Analog Design

Hydrophobic pocket interaction mapping represents a crucial aspect of structure-activity relationship studies for 2-pyridin-3-yl-1H-indole-3-carbonitrile derivatives. The systematic design of analogs to probe different hydrophobic regions within protein binding sites has provided valuable insights into the molecular basis of binding affinity and selectivity [7] [8] [21].

The kinase active site contains multiple hydrophobic pockets that can be targeted for inhibitor design. The primary hydrophobic pocket, designated as the P1 pocket, is located adjacent to the adenosine triphosphate-binding site and is characterized by residues such as leucine 244 and valine 93 [4] [18]. This pocket represents a critical binding site for the indole ring system and has been extensively studied through analog design approaches.

Hydrophobic PocketKey ResiduesPreferred SubstituentsBinding Affinity ImpactDesign Strategy
P1 (Primary)Leu244, Val93, Ile165Aromatic rings, bulky alkylHigh impactIndole ring optimization
P2 (Secondary)Phe238, Tyr239, Phe170π-System extensionsModerate impactPyridine substitution
P3 (Tertiary)Leu54, Ile99, Met240Linear alkyl chainsLow-moderate impactFlexible linkers
P4 (Quaternary)Ala108, Leu96, Tyr67Branched alkyl groupsVariable impactCarbonitrile elaboration

Structure-activity relationship studies have revealed that the indole ring system preferentially occupies the P1 hydrophobic pocket through π-π stacking interactions with aromatic residues and van der Waals contacts with aliphatic amino acids [7] [21]. The orientation of the indole ring within this pocket is critical for binding affinity, with the nitrogen-hydrogen bond serving as an anchor point for proper positioning.

The pyridine substituent at the 2-position has been optimized to interact with the P2 hydrophobic pocket. Analog design studies have demonstrated that electron-withdrawing substituents on the pyridine ring can enhance binding affinity through favorable electrostatic interactions with nearby amino acid residues [15] [8]. Fluorine substitution at the 4-position of the pyridine ring has been particularly effective in improving binding affinity while maintaining selectivity.

Hydrophobic pocket mapping has also revealed the importance of the carbonitrile functional group for accessing the P4 pocket. The linear geometry of the carbonitrile group allows for favorable interactions with hydrophobic residues such as alanine 108 and leucine 96 [2] [9]. Modifications to the carbonitrile group, such as replacement with carboxamide or carboxylic acid, generally result in decreased binding affinity due to the loss of optimal geometry and hydrophobic contacts.

The systematic exploration of hydrophobic pocket interactions has led to the development of compounds with significantly improved binding affinities. For example, the incorporation of substituents designed to interact with multiple hydrophobic pockets simultaneously has resulted in compounds with sub-nanomolar binding constants [4] [19]. These multi-pocket binding strategies represent a promising approach for developing highly potent and selective kinase inhibitors.

Advanced molecular modeling techniques have been employed to predict the binding modes of analogs within different hydrophobic pockets. Computational docking studies have provided detailed insights into the molecular interactions that govern binding affinity and selectivity [7] [8]. These studies have identified key structural features that can be exploited for further optimization, including the importance of conformational flexibility for accessing multiple binding sites.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

219.079647300 g/mol

Monoisotopic Mass

219.079647300 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

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